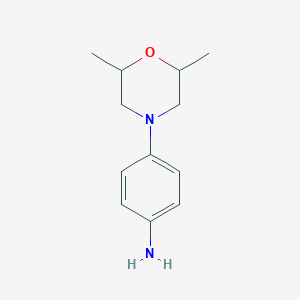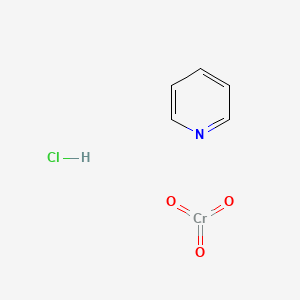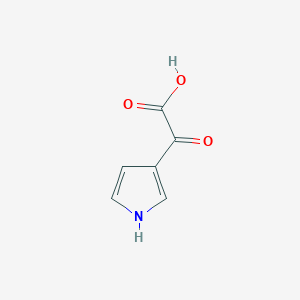
2-oxo-2-(1H-pyrrol-3-yl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-(1H-pyrrol-3-yl)acetic acid, also known as pyrrole-2-carboxylic acid, is a heterocyclic organic compound. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid is not well understood. However, studies have suggested that 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid may act as an inhibitor of enzymes involved in various biological processes, such as DNA replication, transcription, and translation. Pyrrole-2-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical And Physiological Effects
Studies have shown that 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid has several biochemical and physiological effects. Pyrrole-2-carboxylic acid has been shown to inhibit the activity of DNA polymerase, RNA polymerase, and topoisomerase. Pyrrole-2-carboxylic acid has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In addition, 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid has been shown to exhibit antioxidant and anti-inflammatory activities.
Advantages And Limitations For Lab Experiments
Pyrrole-2-carboxylic acid has several advantages and limitations for lab experiments. One of the advantages of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid is its ease of synthesis. Pyrrole-2-carboxylic acid can be synthesized using simple and inexpensive reagents. Another advantage of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid is its versatility. Pyrrole-2-carboxylic acid can be used as a building block for the synthesis of various pyrrole-containing compounds with diverse biological activities. However, one of the limitations of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid is its low solubility in water. This can make it difficult to use in some lab experiments.
Future Directions
There are several future directions for the research on 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid. One of the future directions is the synthesis of novel pyrrole-containing compounds with improved biological activities. Another future direction is the investigation of the mechanism of action of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid. Further studies are needed to elucidate the exact molecular targets and pathways affected by 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid. Additionally, the potential use of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid as a therapeutic agent for various diseases, such as cancer and inflammation, should be further explored.
Synthesis Methods
Pyrrole-2-carboxylic acid can be synthesized using several methods, including the reaction of pyrrole with chloroacetic acid, the reaction of pyrrole with chloroacetyl chloride, and the reaction of pyrrole with glyoxylic acid. The most commonly used method for the synthesis of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid is the reaction of pyrrole with chloroacetic acid. This method involves the addition of pyrrole to a solution of chloroacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to reflux for several hours, and the resulting product is isolated by filtration and recrystallization.
Scientific Research Applications
Pyrrole-2-carboxylic acid has several potential applications in scientific research. One of the most promising applications is its use as a building block for the synthesis of biologically active compounds. Pyrrole-2-carboxylic acid can be used as a starting material for the synthesis of various pyrrole-containing compounds, such as pyrrolo[2,3-d]pyrimidines, pyrrolo[2,1-c][1,4]benzodiazepines, and pyrrolo[3,2-d]pyrimidines. These compounds have exhibited a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities.
properties
IUPAC Name |
2-oxo-2-(1H-pyrrol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5(6(9)10)4-1-2-7-3-4/h1-3,7H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFKIZNNZWWHAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-(1H-pyrrol-3-yl)acetic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

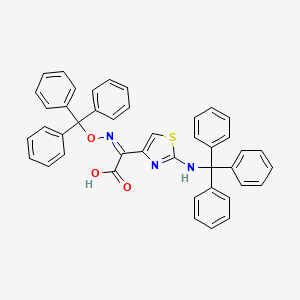
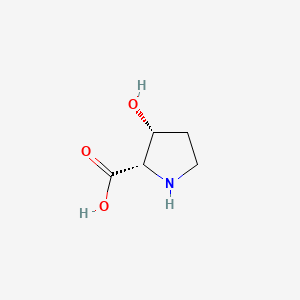

![2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl](/img/no-structure.png)
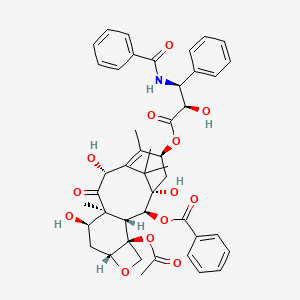


![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)

